1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl methanesulfonate
Description
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl methanesulfonate is a fluorinated heterocyclic compound featuring a piperidine core substituted with a 5-(trifluoromethyl)pyridin-2-yl group and a methanesulfonate ester. Its molecular formula is inferred as C₁₃H₁₅F₃N₂O₃S, with a molecular weight of approximately 344.33 g/mol.
Properties
CAS No. |
866615-52-3 |
|---|---|
Molecular Formula |
C12H15F3N2O3S |
Molecular Weight |
324.32 g/mol |
IUPAC Name |
[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl] methanesulfonate |
InChI |
InChI=1S/C12H15F3N2O3S/c1-21(18,19)20-10-4-6-17(7-5-10)11-3-2-9(8-16-11)12(13,14)15/h2-3,8,10H,4-7H2,1H3 |
InChI Key |
VWKWUVNIXWBEAA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules.
Industry: Utilized in the production of materials with specific electronic and physical properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the binding affinity and selectivity of the compound, while the piperidine and methanesulfonate groups contribute to its overall stability and solubility.
Comparison with Similar Compounds
Key Compounds for Comparison:
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde (Kanto Reagents): Features a benzaldehyde substituent instead of methanesulfonate. The aldehyde group may participate in covalent binding or serve as a synthetic intermediate .
BASF Antifungal Compounds (G.5.2–G.5.11) : Include acetylated pyrazole or thiazole groups attached to the piperidine. These substituents enhance target specificity against phytopathogenic fungi by interacting with fungal enzyme active sites .
CYP51 Inhibitor (PDB: UDD) : Contains a pyridin-3-amine group, enabling hydrogen bonding with CYP51’s heme cofactor. The absence of a methanesulfonate in this compound highlights the role of amine groups in direct enzyme inhibition .
Antifungal Mechanisms
- This mechanism is speculative but supported by prodrug analogs .
- BASF Compounds (G.5.2–G.5.11) : Demonstrated efficacy against phytopathogens due to acetyl-heterocycle substituents, which improve membrane penetration and binding to fungal CYP51. For example, G.5.2 showed IC₅₀ values <1 µM in Fusarium spp. assays .
- CYP51 Inhibitor (UDD): Binds to Trypanosoma cruzi CYP51 with a Ki of 0.8 nM, leveraging its pyridin-3-amine group for coordination with the heme iron. The trifluoromethyl groups enhance hydrophobic interactions in the active site .
Physicochemical Properties
- Lipophilicity : The CF₃ group increases logP values across all analogs, but the methanesulfonate in the target compound may reduce logP compared to acetylated derivatives (e.g., G.5.2).
- Solubility : Methanesulfonate esters generally exhibit moderate aqueous solubility, whereas benzaldehyde analogs (e.g., Kanto’s compound) are less soluble due to aromatic hydrophobicity .
Data Tables
Table 1: Structural and Functional Comparison
*Estimated based on structural formula.
Biological Activity
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl methanesulfonate, also known by its CAS number 942216-12-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅F₃N₂O |
| Molecular Weight | 260.26 g/mol |
| Boiling Point | 368.9 ± 42.0 °C |
| Density | 1.257 ± 0.06 g/cm³ |
| pKa | 14.94 ± 0.10 |
The trifluoromethyl group in the compound is known to enhance biological activity through various mechanisms, primarily by increasing lipophilicity and altering the electronic properties of the molecule. This modification can lead to improved interactions with biological targets, such as enzymes and receptors.
Biological Activity
The biological activity of 1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl methanesulfonate has been explored in several studies:
- Monoamine Oxidase Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Studies indicate that similar compounds with trifluoromethyl substitutions demonstrate enhanced inhibitory effects on MAO-B with IC₅₀ values ranging from 21 nM to 46 nM .
- Antidepressant Activity : The structural characteristics of this compound suggest it may possess antidepressant properties, potentially through modulation of serotonin and norepinephrine pathways.
- Neuroprotective Effects : Preliminary research indicates that derivatives of this compound may exhibit neuroprotective effects, which are critical in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Studies
Several case studies have highlighted the efficacy of compounds similar to 1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl methanesulfonate:
- Perry Disease Research : A study on drug discovery for Perry disease indicated that modifications in the piperidine structure could lead to improved MAO-B inhibition, suggesting a pathway for developing new treatments for neurodegenerative diseases .
- In Vivo Studies : In vivo studies using animal models have demonstrated that compounds with similar structures can significantly reduce symptoms associated with depression and anxiety disorders, indicating a promising therapeutic avenue .
Research Findings
Recent findings from various studies underscore the importance of trifluoromethyl groups in enhancing biological activity:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl methanesulfonate, and what challenges arise during its preparation?
- Methodology : Synthesis typically begins with 5-(trifluoromethyl)pyridine derivatives and piperidine intermediates. A key step involves the introduction of the methanesulfonate group at the piperidin-4-yl position. Common solvents include methanol or ethanol, with catalysts like palladium or copper complexes for coupling reactions. Challenges include controlling regioselectivity during pyridine-piperidine coupling and avoiding side reactions due to the electron-withdrawing trifluoromethyl group .
- Validation : Reaction progress is monitored via TLC or HPLC, and intermediates are purified via column chromatography. Final product purity (>95%) is confirmed by NMR and LC-MS .
Q. How is the structural integrity of this compound confirmed in academic research?
- Methodology : Advanced spectroscopic techniques are employed:
- 1H/13C NMR : To verify substituent positions on the pyridine and piperidine rings.
- LC-MS : For molecular weight confirmation and detection of impurities.
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the piperidin-4-yl methanesulfonate group (when crystalline forms are obtainable) .
Q. What analytical methods are used to assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Accelerated stability studies are conducted in buffered solutions (e.g., pH 3–10) at 25°C, 40°C, and 60°C. Samples are analyzed via HPLC at intervals to track degradation products. The methanesulfonate group is prone to hydrolysis under basic conditions, necessitating pH-controlled storage .
Advanced Research Questions
Q. How can enantiomeric separation be achieved for chiral derivatives of this compound, and what techniques validate optical purity?
- Methodology : Chiral stationary phase HPLC (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolves enantiomers. Circular dichroism (CD) spectroscopy or polarimetry confirms optical activity. Computational modeling (e.g., DFT) predicts enantiomer stability .
- Data Contradiction : Discrepancies in retention times between predicted and observed enantiomers may arise due to solvent polarity effects, requiring iterative method optimization .
Q. What strategies mitigate the compound’s reactivity in biological assays, particularly with thiol-containing proteins?
- Methodology : The trifluoromethyl group’s electron-withdrawing nature increases electrophilicity, leading to nonspecific interactions. Researchers use competitive binding assays with glutathione (GSH) to quantify thiol reactivity. Buffering agents like Tris-HCl (pH 7.4) reduce false positives .
Q. How does the methanesulfonate group influence the compound’s pharmacokinetic properties compared to hydroxyl or carboxylate analogs?
- Methodology : Comparative studies in rodent models assess bioavailability, half-life, and metabolic clearance. The methanesulfonate group enhances solubility and reduces first-pass metabolism compared to hydroxyl analogs but may increase renal excretion rates .
Q. What computational approaches predict the compound’s binding affinity to target proteins (e.g., kinases or GPCRs)?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with active sites. Free energy perturbation (FEP) calculations quantify binding energy differences caused by trifluoromethyl or methanesulfonate substitutions .
Cross-Disciplinary Research Considerations
Q. How does surface adsorption (e.g., glassware or polymer containers) affect experimental reproducibility in solubility studies?
- Methodology : Surface chemistry studies using quartz crystal microbalance (QCM) or atomic force microscopy (AFM) quantify adsorption rates. Pre-treatment of glassware with silanizing agents reduces compound loss .
Q. What in vitro assays are most suitable for evaluating the compound’s cytotoxicity and selectivity in cancer cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
